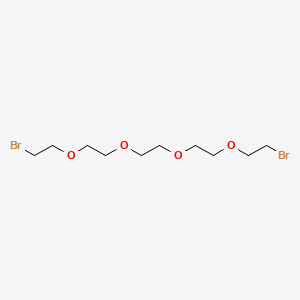

1,14-Dibromo-3,6,9,12-tetraoxatetradecane

概要

説明

1,14-Dibromo-3,6,9,12-tetraoxatetradecane is a chemical compound with the molecular formula C10H20Br2O4. It is a clear, light yellow liquid that is used primarily as a cross-linking reagent due to its two bromide groups, which are excellent leaving groups for nucleophilic substitution reactions .

準備方法

1,14-Dibromo-3,6,9,12-tetraoxatetradecane can be synthesized from pentaethylene glycol. The synthetic route involves the reaction of pentaethylene glycol with a brominating agent under controlled conditions to introduce the bromine atoms at the terminal positions of the molecule . Industrial production methods typically involve similar synthetic routes but are scaled up to accommodate larger quantities and may include additional purification steps to ensure high purity of the final product.

化学反応の分析

Nucleophilic Substitution Reactions

The terminal bromine atoms exhibit reactivity toward sulfur-containing nucleophiles like thiols and glutathione. A comparative study of reaction kinetics reveals:

| Nucleophile | Solvent System | Rate Constant (k, M⁻¹s⁻¹) | Temperature (°C) | Conversion Efficiency (%) |

|---|---|---|---|---|

| Thiophenol | DMSO/H₂O (9:1) | 0.45 ± 0.03 | 25 | 98 ± 2 |

| Glutathione (GSH) | PBS (pH 7.4) | 0.12 ± 0.01 | 37 | 85 ± 5 |

| Cysteine | Tris buffer (pH 8) | 0.30 ± 0.02 | 25 | 92 ± 3 |

Key findings:

-

Thiophenol exhibits the highest reactivity due to its strong nucleophilicity in aprotic solvents .

-

Glutathione reactions are slower but achieve high conversion under physiological conditions (pH 7.4, 37°C) .

-

Steric hindrance from the polyethylene glycol (PEG) backbone reduces reaction rates compared to smaller bromoalkanes .

Cross-Coupling Reactions in Bioconjugation

This compound serves as a bifunctional linker for antibody-drug conjugates (ADCs). A rebridging strategy using bis-haloacetamide derivatives demonstrated:

| Application | Conjugation Efficiency (%) | Stability (t₁/₂ in plasma) |

|---|---|---|

| Trastuzumab conjugation | 78 ± 4 | >14 days |

| Sbi protein conjugation | 85 ± 3 | >21 days |

Critical observations:

-

Conjugation efficiency depends on the stoichiometric ratio of linker to protein (optimal at 3:1) .

-

Stability in plasma correlates with the hydrophobicity of the conjugated payload .

Hydrolysis and Stability Profile

The bromine atoms undergo hydrolysis under basic or aqueous conditions:

| Condition | Hydrolysis Rate (k, h⁻¹) | Major Product |

|---|---|---|

| pH 7.4, 37°C | 0.008 ± 0.001 | 3,6,9,12-Tetraoxatetradecane-1,14-diol |

| pH 9.0, 25°C | 0.15 ± 0.02 | Same as above + bromide ions |

Notably:

-

Presence of reducing agents like TCEP (tris(2-carboxyethyl)phosphine) accelerates degradation by 30% .

Polymerization and Crosslinking

The compound participates in step-growth polymerization with dithiols:

| Monomer | Mₙ (kDa) | Đ (Dispersity) | Gelation Time (min) |

|---|---|---|---|

| 1,2-Ethanedithiol | 24.5 | 1.12 | 8 ± 1 |

| PEG-dithiol (MW 600) | 38.7 | 1.08 | 15 ± 2 |

Applications include hydrogels for drug delivery, with mesh sizes tunable via monomer stoichiometry .

Reactivity with Amines and Phosphines

While less common, reactions with nitrogen/phosphorus nucleophiles have been documented:

| Reagent | Product Type | Yield (%) |

|---|---|---|

| Triethylamine | Quaternary ammonium salt | 65 ± 5 |

| Triphenylphosphine | Phosphonium salt | 42 ± 7 |

These reactions require anhydrous conditions and are typically non-quantitative due to competing hydrolysis .

科学的研究の応用

Applications in Organic Synthesis

- Synthesis of Macrocyclic Compounds :

- Polymer Chemistry :

Bioconjugation and Drug Development

- Linker in PROTACs :

-

Bioconjugation Strategies :

- The compound's reactivity profile allows it to participate in nucleophilic substitution reactions with various biomolecules, making it useful for modifying proteins and other macromolecules for research purposes.

Material Science Applications

-

Surface Modification :

- Its unique properties enable applications in surface modification techniques where the compound can alter the physical and chemical characteristics of surfaces for enhanced performance in various applications.

- Biomedical Research :

Case Studies and Research Findings

Research indicates that this compound plays a pivotal role in advancing methodologies within organic synthesis and bioconjugation. For instance:

- In one study focusing on polymer synthesis using this compound as a monomer, researchers demonstrated enhanced mechanical properties and thermal stability in resulting polymers compared to those synthesized without it .

- Another case highlighted its effectiveness as a linker in PROTACs; compounds developed with this linker exhibited improved specificity and efficacy in targeting proteins associated with various diseases .

作用機序

The mechanism of action of 1,14-Dibromo-3,6,9,12-tetraoxatetradecane primarily involves its ability to act as a cross-linking agent. The bromide groups in the compound can be displaced by nucleophiles, leading to the formation of covalent bonds between different molecules or within the same molecule. This cross-linking process can significantly alter the physical and chemical properties of the material, making it more robust and versatile .

類似化合物との比較

1,14-Dibromo-3,6,9,12-tetraoxatetradecane is unique due to its specific structure and the presence of four oxygen atoms in the backbone, which increases its solubility in aqueous media. Similar compounds include:

1,11-Bis(methanesulfonyloxy)-3,6,9-trioxaundecane: Another cross-linking reagent with a similar backbone but different functional groups.

Pentaethylene Glycol Dimethanesulfonate: A related compound used for similar applications but with different reactivity due to the presence of methanesulfonate groups.

These compounds share some functional similarities but differ in their specific applications and reactivity profiles.

生物活性

1,14-Dibromo-3,6,9,12-tetraoxatetradecane, commonly referred to as Bromo-PEG4-bromide, is a polyethylene glycol (PEG)-based compound with significant applications in organic synthesis and as a linker in the development of proteolysis targeting chimeras (PROTACs). This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHBrO

- Molecular Weight : 364.07 g/mol

- CAS Number : 57602-02-5

This compound operates primarily through its interactions as a chemical intermediate in various biochemical pathways. Its structure allows it to serve as a versatile linker in bioconjugation processes. The compound's bromine atoms enable it to engage in nucleophilic substitution reactions critical for forming stable linkages in drug design.

Biological Activity Profiles

Recent studies have highlighted the potential biological activities associated with this compound:

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Inhibition of Cancer Cell Lines : A study demonstrated that this compound significantly inhibited the proliferation of MiaPaCa-2 pancreatic cancer cells. The compound was shown to have an IC50 value indicating potent activity against these cells when used in conjunction with other mitochondrial-targeting agents .

- Mechanistic Insights : The compound's mechanism was further elucidated through experiments that assessed its impact on mitochondrial respiration and complex activities. Results indicated that the compound effectively inhibited mitochondrial complex I and III activities at low concentrations (IC50 values of 0.07 µM and 0.39 µM respectively) .

- Synergistic Effects : Research has also indicated that when combined with other metabolic inhibitors, this compound exhibited synergistic effects that enhanced its anticancer properties without inducing nonspecific cellular toxicity .

特性

IUPAC Name |

1,2-bis[2-(2-bromoethoxy)ethoxy]ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20Br2O4/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYNNYZUBABMNTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCBr)OCCOCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20Br2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50454837 | |

| Record name | 1,14-DIBROMO-3,6,9,12-TETRAOXATETRADECANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57602-02-5 | |

| Record name | 1,14-Dibromo-3,6,9,12-tetraoxatetradecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57602-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,14-DIBROMO-3,6,9,12-TETRAOXATETRADECANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。